molecular formula C18H23N5O3S B5291227 N-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-MORPHOLINOMETHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE

N-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-MORPHOLINOMETHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B5291227
M. Wt: 389.5 g/mol
InChI Key: NIRROFCRLORHRB-UHFFFAOYSA-N
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Description

N-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-MORPHOLINOMETHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyrimidinyl group, a morpholinomethylidene group, and a benzenesulfonamide group.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)sulfonylmorpholine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-13-4-6-16(7-5-13)27(24,25)22-18(23-8-10-26-11-9-23)21-17-19-14(2)12-15(3)20-17/h4-7,12H,8-11H2,1-3H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRROFCRLORHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=NC(=CC(=N2)C)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/NC2=NC(=CC(=N2)C)C)\N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-MORPHOLINOMETHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the 4,6-dimethyl-2-pyrimidinylamine. This intermediate is then reacted with morpholine and formaldehyde under controlled conditions to form the morpholinomethylidene derivative. Finally, the benzenesulfonamide group is introduced through a sulfonation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to maintain the desired reaction environment. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-MORPHOLINOMETHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-MORPHOLINOMETHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-MORPHOLINOMETHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biochemical pathways involved. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-MORPHOLINOMETHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

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